Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a distinctive pyridopyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions It may start with the preparation of the tetrahydropyridopyrimidine core through a cyclization reaction involving suitable starting materials
Industrial Production Methods
Industrial production of this compound would likely adopt a streamlined version of the synthetic route with optimization for yield, purity, and scalability. This could involve using cost-effective reagents, minimizing reaction steps, and employing robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the carbonyl group to alcohols.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents like bromine or nitrating mixtures for aromatic substitutions.
Major Products
Depending on the reaction conditions, products such as sulfoxides, sulfones, or various substituted aromatic derivatives can be obtained.
Scientific Research Applications
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interaction with biological macromolecules.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the development of materials with specific chemical and physical properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with molecular targets within a given environment. This might include:
Enzymatic Inhibition/Activation: Binding to active sites of enzymes, modulating their activity.
Signal Transduction Pathways: Interfering with or promoting certain biological signaling pathways.
Comparison with Similar Compounds
Comparing Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate with similar compounds reveals its unique properties:
Similar compounds might include analogs with different substituents on the pyridopyrimidine core.
Its uniqueness could be highlighted by comparing the specific functional groups and the resultant differences in reactivity and application potential.
List of Similar Compounds
2-(Butylthio)-5-phenyl-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Allyl 2-(ethylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
2-(Butylthio)-5-(3-methoxyphenyl)-7-ethyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate.
Biological Activity
Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula : C22H25N3O3S
- Molecular Weight : Approximately 425.55 g/mol
- Structural Characteristics : The compound features a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity.
1. Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. It has been shown to modulate various biochemical pathways that protect neuronal cells from damage. The presence of the butylthio group is believed to enhance its interaction with cellular targets involved in neuroprotection.
2. Antitumor Activity
Studies have evaluated the antitumor potential of pyrido[2,3-d]pyrimidines, including this compound. In vitro assays demonstrated its ability to inhibit the growth of several cancer cell lines:
Cell Line | IC50 (µM) | Inhibition Rate (%) |
---|---|---|
NCI-H1975 | >50 | <36 |
A549 | >50 | <36 |
NCI-H460 | >50 | <36 |
The results indicate that while the compound exhibits some inhibitory effects, it may not be as potent as other derivatives within the same class .
3. Anti-inflammatory Properties
The compound has also been reported to possess anti-inflammatory activity. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Such activity suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation
A recent study focused on the design and synthesis of various pyrido[2,3-d]pyrimidines, including this compound. The synthesized compounds were evaluated for their biological activities using cell viability assays and kinase inhibition tests. The findings highlighted that modifications in the side chains significantly influenced the biological efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that certain structural modifications could enhance the antitumor activity of pyrido[2,3-d]pyrimidines. For instance, compounds with shorter side chains exhibited better interaction with target proteins involved in tumor growth inhibition compared to those with longer chains .
Properties
IUPAC Name |
prop-2-enyl 2-butylsulfanyl-5-(3-methoxyphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-5-7-12-31-23-25-20-19(21(27)26-23)18(15-9-8-10-16(13-15)29-4)17(14(3)24-20)22(28)30-11-6-2/h6,8-10,13,18H,2,5,7,11-12H2,1,3-4H3,(H2,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOKVOVPIBGMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=CC=C3)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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